1-Methyl-5-pyrazolecarboxylic acid

描述

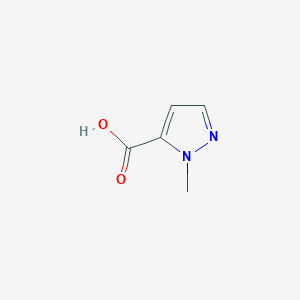

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREJQAWGQCMSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349118 | |

| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-46-1 | |

| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-pyrazolecarboxylic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodologies for 1-Methyl-5-pyrazolecarboxylic acid. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Core Chemical Properties

This compound is a white to yellow solid organic compound.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1-Methyl-1H-pyrazole-5-carboxylic acid | [2] |

| CAS Number | 16034-46-1 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O₂ | [1][2][3] |

| Molecular Weight | 126.11 g/mol | [3][4] |

| Melting Point | 220-225 °C | [1][3] |

| Boiling Point (Predicted) | 306.9 ± 15.0 °C | [1][5] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1][5] |

| pKa (Predicted) | 3.03 ± 0.25 | [1][6] |

| UV max (Methanol) | 259 nm | [1][5] |

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers. It is a member of the pyrazole class of compounds, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a carboxylic acid group at the C5 position.[1][4]

| Identifier | String |

| SMILES | Cn1nccc1C(O)=O |

| InChI | 1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by carboxylation with carbon dioxide.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methyl-1H-pyrazole (2.0 g, 24.4 mmol)

-

Tetrahydrofuran (THF), anhydrous (30 mL)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (10.72 mL, 26.8 mmol)

-

Dry carbon dioxide gas

-

Water (30 mL)

-

Dichloromethane

Procedure:

-

Dissolve 1-Methyl-1H-pyrazole (2.0 g, 24.4 mmol) in anhydrous tetrahydrofuran (30 mL) at room temperature under a nitrogen atmosphere.[1]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add n-butyllithium (10.72 mL, 26.8 mmol) dropwise to the cooled solution while maintaining the temperature at -78 °C.[1]

-

Stir the reaction mixture at -78 °C for 2 hours.[1]

-

Gradually warm the mixture to room temperature and continue stirring for an additional 1 hour.[1]

-

Cool the reaction mixture back down to -78 °C.[1]

-

Bubble dry carbon dioxide gas through the reaction solution for approximately 5 minutes.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

-

Quench the reaction by adding water (30 mL).[1]

-

Extract the aqueous phase with dichloromethane.[1]

-

Acidify the aqueous phase, which will result in the precipitation of a solid.[1]

-

Collect the solid product by filtration.[1]

-

Dry the filter cake to yield 1-Methyl-1H-pyrazole-5-carboxylic acid as a white solid (1.5 g, 48.8% yield).[1]

References

- 1. 1-Methyl-1H-pyrazole-5-carboxylic acid CAS#: 16034-46-1 [m.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 1-Methyl-1H-pyrazole-5-carboxylic acid 97 16034-46-1 [sigmaaldrich.com]

- 4. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 16034-46-1 CAS MSDS (1-Methyl-1H-pyrazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to 1-Methyl-5-pyrazolecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-pyrazolecarboxylic acid, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. This document details its chemical identity, physical properties, and established protocols for its synthesis. Furthermore, it explores its primary application as a scaffold for the development of bioactive molecules, with a particular focus on its role in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists for cancer research. The guide includes detailed experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological pathways to serve as a practical resource for professionals in research and development.

Core Chemical Identity

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of both a carboxylic acid group and a methylated nitrogen atom makes it a versatile intermediate for further chemical modification.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16034-46-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₆N₂O₂ | [1][2][4][5][6] |

| Molecular Weight | 126.11 g/mol | [1][4][6] |

| Melting Point | 220-225 °C | [1] |

| Boiling Point (Predicted) | 306.9 ± 15.0 °C | |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |

| Acidity (pKa, Predicted) | 3.03 ± 0.25 | |

| Appearance | White to yellow solid |

Synthesis of this compound

The synthesis of this compound is well-established and can be achieved through the carboxylation of 1-methyl-1H-pyrazole. The following protocol provides a detailed method for its preparation.

Experimental Protocol: Synthesis via Carboxylation

This protocol describes the lithiation of 1-methyl-1H-pyrazole followed by quenching with carbon dioxide to yield the target carboxylic acid.

Materials:

-

1-methyl-1H-pyrazole

-

Dry diethyl ether

-

n-butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)

-

Dry carbon dioxide (gas or solid pellets)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole (609 mmol) in dry diethyl ether (600 mL) in a reaction vessel equipped with a stirrer.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexane (670 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.

-

Pass dry carbon dioxide gas through the mixture at -78 °C for 30 minutes. Alternatively, carefully add crushed dry ice pellets to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature, then quench by adding water (500 mL).

-

Transfer the mixture to a separatory funnel. Separate the aqueous phase and wash it with diethyl ether (500 mL) to remove any unreacted starting material.

-

Cool the aqueous phase to 2-3 °C in an ice bath.

-

While stirring vigorously, add concentrated hydrochloric acid dropwise until the pH of the mixture reaches 3.

-

A white precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with ice-cold water (20 mL).

-

Dry the product first in the open air, and then in a vacuum desiccator over phosphorus pentoxide.

Yield:

-

This procedure can yield the product as a white powder with a yield of approximately 45.4%. Other methods, such as the electrooxidation of 5-formyl-1-methylpyrazole, have reported yields up to 97.8%.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activities. Its pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7]

Intermediate for Aryl Hydrocarbon Receptor (AhR) Antagonists

A primary application of this compound is in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are being investigated for their potential in cancer therapy.[3] The AhR is a ligand-activated transcription factor involved in regulating gene expression. Dysregulation of the AhR signaling pathway has been implicated in tumorigenesis. Antagonists can block this signaling, making them promising candidates for cancer research.

Experimental Protocol: General Amide Coupling for Derivative Synthesis

To be used as a building block, the carboxylic acid is typically converted into an amide by coupling it with a desired amine. This is a fundamental transformation in the synthesis of many pharmaceutical agents.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

-

An appropriate amine (R-NH₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure (via Acid Chloride):

-

Suspend this compound (1 equivalent) in an anhydrous solvent such as DCM.

-

Add thionyl chloride (approximately 1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-5-carbonyl chloride.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1 equivalent) and a base like triethylamine (1.5 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight until completion.

-

Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide product by column chromatography or recrystallization.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The diagram below illustrates the canonical AhR signaling pathway. An antagonist synthesized from this compound would work by preventing the initial ligand binding to the AhR protein, thereby inhibiting its translocation to the nucleus and subsequent gene transcription.

Biological Activity of Pyrazole Derivatives

While this compound is primarily a building block, its derivatives, particularly pyrazole carboxamides, have shown a wide range of biological activities. The structure-activity relationship (SAR) of these derivatives is an active area of research. Below is a summary of reported in vitro activities for various pyrazole compounds, demonstrating the therapeutic potential of this chemical class.

Table 2: Examples of Biological Activities of Pyrazole Derivatives

| Derivative Class | Target/Activity | Cell Line | IC₅₀ Value | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | AhR Antagonist | - | 31 nM - 650 nM | |

| Thiazolyl-pyrazole | Anticancer (EGFR inhibitor) | HepG-2 | 2.20 µg/mL | |

| Pyrazole-thiophene hybrids | Anticancer | MCF-7 | 6.57 µM | |

| Pyrazole-carboxamides | α-glucosidase inhibition | - | 75.62 µM | |

| Pyrazole-carboxamides | α-amylase inhibition | - | 119.3 µM | |

| Diphenyl-pyrazole derivative | Anticancer | MCF-7 | 5.8 µM |

Note: IC₅₀ values are context-dependent and vary based on experimental conditions. This table is for illustrative purposes to show the range of activities.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an ideal starting point for creating diverse libraries of bioactive compounds. The demonstrated success of its derivatives, particularly as enzyme inhibitors and receptor antagonists like those for AhR, underscores its importance for researchers and scientists. This guide provides the foundational technical information required to effectively utilize this compound in a research and development setting.

References

- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 1-Methyl-5-pyrazolecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-5-pyrazolecarboxylic acid, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 13.31 | Broad Singlet | 1H | -COOH |

| 7.50 | Doublet | 1H | Pyrazole H-3 |

| 6.81 | Doublet | 1H | Pyrazole H-4 |

| 4.07 | Singlet | 3H | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 | -COOH |

| ~140 | Pyrazole C-3 |

| ~135 | Pyrazole C-5 |

| ~110 | Pyrazole C-4 |

| ~38 | N-CH₃ |

Note: The ¹³C NMR chemical shifts are estimated based on spectral data of closely related pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3120 | Medium | C-H stretch (Aromatic/Heteroaromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic -CH₃) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1550 | Medium | C=N stretch (Pyrazole ring) |

| ~1450 | Medium | C=C stretch (Pyrazole ring) |

| ~1300 | Medium | C-N stretch |

| ~900-700 | Strong | C-H out-of-plane bending |

Note: The IR absorption peaks are based on typical values for pyrazole carboxylic acids and may show slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - CH₃]⁺ |

| 81 | Moderate | [M - COOH]⁺ |

| 54 | High | [C₃H₄N]⁺ |

| 53 | Moderate | [C₃H₃N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: 8000 Hz

-

-

Data Processing: The raw data was Fourier transformed, and the resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 20-30 mg of this compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A 100 MHz NMR spectrometer was used for data acquisition.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.5 s

-

Spectral width: 25000 Hz

-

-

Data Processing: The acquired data was processed using a Fourier transform with an exponential multiplication factor. The spectrum was then phase and baseline corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer was used to record the spectrum.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Processing: The background spectrum of the KBr pellet was subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For GC-MS analysis, the carboxylic acid is often derivatized to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. A small amount of this compound was dissolved in methanol, and a catalytic amount of sulfuric acid was added. The mixture was refluxed for 2 hours, cooled, and extracted with an organic solvent. The solvent was then evaporated, and the residue was redissolved in a suitable solvent for injection.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source was used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Injector temperature: 250°C.

-

Oven temperature program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: 1 scan/s.

-

-

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-pyrazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-Methyl-5-pyrazolecarboxylic acid. Given the limited publicly available data for this specific compound, this document focuses on established experimental protocols and best practices to enable researchers to generate robust data for formulation development and regulatory submissions.

Physicochemical Properties

This compound is a building block used in the synthesis of various active pharmaceutical ingredients (APIs), including AhR antagonists for cancer research.[1] A thorough understanding of its solubility and stability is critical for its effective use in drug discovery and development.

Solubility Data

Quantitative solubility data for this compound is sparse in the public domain. The following table summarizes the available information. For context, data for a structurally related compound, 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid, is also included to provide a potential reference point.

Table 1: Solubility of this compound and a Related Analog

| Compound | Solvent | Temperature (°C) | pH | Solubility |

| This compound | DMSO | Not Specified | Not Specified | 10 mM[2] |

| 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid | Water | 20 | 7 | 1000 mg/L[3] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, phosphate buffer at various pH values, ethanol, etc.)

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Mechanical agitation device (e.g., orbital shaker)

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

-

-

Equilibration:

-

Place the container in a temperature-controlled environment (e.g., 25°C or 37°C) on a mechanical shaker.

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved compound remains constant.[7]

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the sample using a validated analytical method.

-

Data Reporting:

-

Report the solubility in mg/mL or mol/L.

-

Specify the solvent system, temperature, and pH.

-

Report the mean and standard deviation of at least three replicate measurements.

Caption: Workflow for Solubility Determination (Shake-Flask Method)

Stability and Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a drug substance.[8][9][10] These studies are a key component of regulatory submissions and help in the development of stability-indicating analytical methods.[11] The recommended degradation is typically between 5-20%.[8][9][11]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature or 50-60°C[8][9] | To evaluate degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature or 50-60°C[8][9] | To evaluate degradation in alkaline conditions. |

| Oxidation | 3% to 30% H₂O₂, room temperature | To assess susceptibility to oxidative degradation. |

| Thermal Degradation | 40-80°C[8] | To determine the effect of high temperatures on stability. |

| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)[8][9] | To evaluate the impact of light exposure on stability. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Validated stability-indicating HPLC method

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store at room temperature or an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of NaOH. Store under similar conditions as the acid hydrolysis sample.

-

Oxidation: Mix the stock solution with an equal volume of an appropriate concentration of H₂O₂. Store at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures in a temperature-controlled oven.

-

Photostability: Expose a solid sample and a solution of this compound to light conditions as specified in ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Neutralization (for hydrolytic samples): For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis:

-

Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.

-

Determine the percentage of degradation of this compound.

-

Identify and quantify any degradation products.

-

Caption: General Workflow for Forced Degradation Studies

Stability and Storage

Conclusion

This technical guide outlines the necessary experimental frameworks for a comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for the shake-flask method and forced degradation studies, researchers can generate the critical data needed to support drug development activities, including formulation design, analytical method development, and regulatory filings. The provided workflows and data tables serve as a foundation for initiating a thorough physicochemical characterization of this important chemical building block.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid (Ref: CL 810728) [sitem.herts.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. pharmadekho.com [pharmadekho.com]

- 10. acdlabs.com [acdlabs.com]

- 11. resolvemass.ca [resolvemass.ca]

Biological Activity of 1-Methyl-5-pyrazolecarboxylic Acid and Its Derivatives: A Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for conferring a wide array of biological activities. Among its many variations, the 1-methyl-5-pyrazolecarboxylic acid core and its derivatives, particularly amides and esters, have emerged as a focal point for the development of novel therapeutic agents and pesticides. This technical guide provides an in-depth review of the diverse biological activities associated with this chemical class, including their anticancer, insecticidal, antimicrobial, and enzyme-inhibiting properties. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various molecular interactions have made them a cornerstone in the design of bioactive molecules.[1] The specific substitution pattern of this compound provides a unique three-dimensional structure that can be readily modified to optimize binding to biological targets. Derivatives are typically synthesized by modifying the carboxylic acid group, most commonly forming amides or esters, to explore structure-activity relationships (SAR) and enhance pharmacological profiles.[2] This guide explores the significant biological activities demonstrated by this promising class of compounds.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, particularly in the context of prostate cancer. Research has focused on their ability to modulate the androgen receptor (AR) signaling pathway, a critical driver in prostate cancer progression.[3]

Anti-Prostate Cancer Agents

A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the growth of prostate cancer cell lines and suppress the expression of prostate-specific antigen (PSA), a biomarker for AR activity.[3] Compound H24 emerged as a particularly potent derivative, demonstrating complete blockage of PSA expression at a concentration of 10 µM and significant antiproliferative activity against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells.[3] This suggests a mechanism of action that may be effective even in castration-resistant prostate cancer. The core scaffold is also utilized as a building block in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are being explored for cancer therapy.[4]

Data: Antiproliferative Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| H24 | LNCaP | GI₅₀ | 7.73 | [3] |

| H24 | PC-3 | GI₅₀ | 7.07 | [3] |

| Compound A (4-chloro sub) | HeLa | IC₅₀ | 4.94 | [5] |

| Compound 10 | A549 (Lung) | IC₅₀ | 2.2 | [6] |

| Compound 5e | MCF-7 (Breast) | IC₅₀ | 15.54 | [7] |

Note: Table includes data for other pyrazole derivatives to provide broader context on their anticancer potential.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Plating: Cancer cells (e.g., LNCaP, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (like DMSO). A positive control drug (e.g., Doxorubicin) is also included.[8]

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI₅₀ or IC₅₀ value (concentration required to inhibit cell growth by 50%) is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Visualization: Androgen Receptor Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. srrjournals.com [srrjournals.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

The Ascendant Role of 1-Methyl-5-pyrazolecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. Among its many derivatives, 1-Methyl-5-pyrazolecarboxylic acid has emerged as a particularly valuable building block in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning applications of this compound in medicinal chemistry, detailing its role in the development of novel drugs, summarizing key quantitative data, outlining experimental protocols, and visualizing critical biological pathways.

Core Applications in Drug Discovery

This compound and its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in the treatment of cancer, inflammation, and erectile dysfunction. Its structural framework allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for a range of biological targets.

Anticancer Therapeutics

A growing body of research highlights the utility of the 1-methyl-pyrazole-5-carboxamide scaffold in oncology. Derivatives have been synthesized that exhibit potent antiproliferative activity against various cancer cell lines.

A notable study focused on the design and synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives as novel agents against prostate cancer.[1] One of the lead compounds, H24 , demonstrated a remarkable ability to completely block the expression of prostate-specific antigen (PSA) at a concentration of 10 µM.[1] Furthermore, it exhibited significant growth inhibitory activity in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines.[1]

Table 1: Anticancer Activity of 1-Methyl-1H-pyrazole-5-carboxamide Derivative H24 [1]

| Cell Line | Cancer Type | Parameter | Value (µM) |

| LNCaP | Prostate Cancer | GI₅₀ | 7.73 |

| PC-3 | Prostate Cancer | GI₅₀ | 7.07 |

Another class of substituted 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been found to possess potent anti-proliferative activity against a broad range of tumor cell lines.[2] A representative compound from this series, compound 14 , was shown to induce cell cycle arrest at the G0/G1 interphase and displayed selective inhibition of the human B-cell lymphoma cell line (BJAB) with no observed effects on normal human cells.[2]

Anti-inflammatory Agents

The pyrazole core is famously present in the selective COX-2 inhibitor, Celecoxib, underscoring its importance in the development of anti-inflammatory drugs. While specific quantitative data for direct derivatives of this compound in this context is emerging, the broader class of pyrazole derivatives continues to be a fertile ground for the discovery of new anti-inflammatory agents. Research in this area often focuses on the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[3][4]

Phosphodiesterase Type 5 (PDE5) Inhibition

Perhaps the most well-known application of a 1-methyl-pyrazole-carboxylic acid derivative is in the synthesis of Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] The intermediate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a crucial building block in the multi-step synthesis of this widely used therapeutic for erectile dysfunction and pulmonary arterial hypertension.[5] The structural integrity and purity of this pyrazole intermediate are critical for the yield and safety of the final active pharmaceutical ingredient.[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves well-established heterocyclic chemistry principles. The following protocols provide an overview of key synthetic and analytical procedures.

General Synthesis of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives

A common synthetic route to 1-methyl-1H-pyrazole-5-carboxamides involves the coupling of 1-methyl-1H-pyrazole-5-carboxylic acid with a desired amine.

Experimental Protocol: Amide Coupling

-

Acid Chloride Formation: To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.

-

Amide Formation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane). To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-pyrazole-5-carboxamide derivative.

In Vitro Anticancer Activity Assessment

The antiproliferative effects of novel pyrazole derivatives are typically evaluated using cell-based assays.

Experimental Protocol: MTT Assay for Cell Viability [6][7]

-

Cell Seeding: Plate human cancer cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., H24) and a vehicle control (e.g., DMSO) for 72 hours.[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits 50% of the cell population) value by plotting the percentage of viability against the log of the compound concentration.[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design and development.

PDE5 Inhibition Signaling Pathway

Sildenafil, synthesized from a 1-methyl-pyrazole-carboxylic acid derivative, functions by inhibiting the PDE5 enzyme. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[5]

Mitochondrial Toxicity of Pyrazole Carboxamides

While therapeutically promising, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to exhibit unexpected acute mammalian toxicity, which has been linked to the inhibition of mitochondrial respiration.[8] This highlights the importance of early-stage toxicity screening in the drug discovery pipeline. The proposed mechanism involves the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.

General Experimental Workflow

The discovery and development of novel drugs based on the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its derivatives have shown significant promise in the development of new therapies for cancer, inflammation, and other diseases. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies and robust experimental protocols, will undoubtedly lead to the discovery of novel and effective drugs based on this privileged heterocyclic core. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of 1-methyl-pyrazole-based compounds.

References

- 1. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Methyl-5-pyrazolecarboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-pyrazolecarboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂.[1][2] While primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its designation as a metabolite in chemical databases warrants a thorough investigation into its potential role in biological systems. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, established synthetic routes, and its significant application as a building block in medicinal and agricultural chemistry. Furthermore, this document explores the hypothetical metabolic pathways that could lead to its formation from parent pyrazole-containing compounds and discusses the toxicological relevance of related pyrazole derivatives. Analytical methodologies for the detection and quantification of similar pyrazole compounds are also presented, offering a foundation for future research into its metabolic fate.

Chemical and Physical Properties

This compound is a white solid with a melting point in the range of 220-225 °C.[2] It is a member of the pyrazole class of compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The key structural features include a carboxylic acid group at the 5-position and a methyl group attached to one of the nitrogen atoms.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [2] |

| CAS Number | 16034-46-1 | [2] |

| Melting Point | 220-225 °C | [2] |

| Appearance | White solid | [2] |

| pKa | 3.03 ± 0.25 (Predicted) | [3] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. These methods are crucial for its production as a key intermediate in various industrial applications.

Experimental Protocol: Synthesis from 1-Methyl-1H-pyrazole

One common laboratory-scale synthesis involves the carboxylation of 1-methyl-1H-pyrazole.[3]

Materials:

-

1-methyl-1H-pyrazole

-

Dry diethyl ether

-

n-butyllithium in hexane

-

Dry carbon dioxide (solid or gas)

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

A solution of 1-methyl-1H-pyrazole in dry diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled to -78 °C.

-

A solution of n-butyllithium in hexane is added dropwise to the cooled solution over a period of 1 hour.

-

The reaction mixture is stirred for an additional hour at -78 °C.

-

Dry carbon dioxide gas is then passed through the mixture for 30 minutes at -78 °C.

-

The reaction is allowed to warm to room temperature and then quenched with water.

-

The aqueous phase is separated, washed with diethyl ether, and cooled to 2-3 °C.

-

Concentrated hydrochloric acid is added to the stirred mixture to adjust the pH to 3, resulting in the precipitation of the product.

-

The precipitate is collected by filtration, washed with ice water, and dried to yield 1-Methyl-1H-pyrazole-5-carboxylic acid as a white powder.[3]

Caption: Synthetic workflow for this compound.

Role as a Key Intermediate

The primary and well-established role of this compound is as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

In Pharmaceutical Synthesis: The Case of Sildenafil

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a closely related derivative, is a pivotal intermediate in the multi-step synthesis of Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The carboxylic acid moiety serves as a handle for a series of chemical transformations, including nitration, amidation, reduction, acylation, cyclization, and sulfonation, to construct the final complex structure of Sildenafil.

Caption: Key steps in the synthesis of Sildenafil.

In Agrochemical Synthesis

Pyrazolecarboxamide derivatives are a significant class of fungicides. The synthesis of many of these compounds, such as Bixafen, a succinate dehydrogenase inhibitor (SDHI), utilizes pyrazole carboxylic acid intermediates. The carboxylic acid is typically converted to a more reactive acyl derivative (e.g., an acid chloride) and then reacted with a suitable amine to form the active carboxamide fungicide.[4]

Role as a Metabolite: A Hypothetical Perspective

While PubChem designates this compound as a "metabolite,"[1][5] concrete evidence from in vivo or in vitro studies explicitly identifying it as a metabolite of a specific parent compound is currently lacking in the scientific literature. However, based on general principles of xenobiotic metabolism, we can propose hypothetical pathways for its formation.

Hypothetical Metabolic Pathways

The formation of a carboxylic acid from an N-methylated heterocyclic compound could theoretically occur through oxidative metabolism.

Pathway A: Oxidation of a Methyl Group on the Pyrazole Ring

If a parent compound contained a 1-methyl-5-methyl-pyrazole moiety, cytochrome P450 enzymes could catalyze the oxidation of the methyl group at the 5-position through a hydroxymethyl intermediate to form the corresponding carboxylic acid.

Pathway B: Oxidative Cleavage of a Larger Substituent

A more complex pathway could involve the oxidative cleavage of a larger substituent at the 5-position of the pyrazole ring, ultimately leading to the formation of the carboxylic acid. This would likely involve multiple enzymatic steps.

Caption: Hypothetical metabolic pathway to the metabolite.

It is important to emphasize that these are theoretical pathways, and further research is required to confirm the formation of this compound as a metabolite in biological systems.

Metabolism of Related Pyrazole-Containing Compounds

Studies on the metabolism of pyrazole-containing drugs and pesticides provide some context, although they do not directly report the formation of this compound.

-

Sildenafil: The major metabolic pathway for sildenafil is N-desmethylation of the piperazine ring, primarily mediated by CYP3A4 and CYP2C9 enzymes.[6]

-

Fipronil: This phenylpyrazole insecticide undergoes metabolism through oxidation, reduction, and hydrolysis to form metabolites such as fipronil sulfone, fipronil sulfide, and fipronil amide.[7][8]

-

Celecoxib: The metabolism of this anti-inflammatory drug involves the hydroxylation of the methyl group on the phenyl ring, followed by further oxidation to a carboxylic acid. This process is mainly catalyzed by CYP2C9.[9]

Analytical Methodologies

The detection and quantification of pyrazole derivatives in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry. While no specific method for this compound as a metabolite was found, protocols for related compounds can be adapted.

Experimental Protocol: LC-MS/MS for Pyrazole Carboxylic Acids in Urine (Adapted)

This protocol is a generalized approach based on methods for other carboxylic acid metabolites.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Urine samples are thawed and centrifuged to remove particulate matter.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the urine.

-

The pH of the urine is adjusted to the optimal range for extraction.

-

The sample is loaded onto a pre-conditioned SPE cartridge.

-

The cartridge is washed with a weak solvent to remove interferences.

-

The analyte is eluted from the cartridge with a stronger organic solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used. A C18 column is a typical choice.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Caption: Analytical workflow for metabolite quantification.

Toxicological Considerations

The toxicological profile of this compound itself is not extensively studied. However, research on derivatives, such as 1-methyl-1H-pyrazole-5-carboxamides, has indicated potential for acute mammalian toxicity.[10] These studies have shown that some of these derivatives can inhibit mitochondrial respiration, leading to cytotoxicity.[10] This highlights the importance of understanding the biological activity of pyrazole-containing compounds and their potential metabolites.

Conclusion and Future Directions

This compound is a compound of significant industrial importance, serving as a key precursor in the synthesis of valuable pharmaceuticals and agrochemicals. While its role as a metabolite is not yet substantiated by direct experimental evidence, hypothetical metabolic pathways can be postulated based on established principles of xenobiotic biotransformation.

Future research should focus on:

-

Metabolite Identification Studies: Investigating the in vivo and in vitro metabolism of various N-methylated pyrazole-containing drugs and pesticides to determine if this compound is a bona fide metabolite.

-

Development of Analytical Standards and Methods: Synthesizing and certifying analytical standards for this compound and developing and validating sensitive and specific LC-MS/MS methods for its quantification in biological matrices.

-

Toxicological Evaluation: Assessing the toxicological profile of this compound to understand any potential health risks associated with its formation as a metabolite.

A deeper understanding of the metabolic fate of pyrazole-containing compounds is crucial for comprehensive safety and efficacy assessments in drug development and for monitoring environmental exposure to pyrazole-based pesticides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites [inis.iaea.org]

- 9. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrazolecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolecarboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. From their early discovery rooted in the foundational work on pyrazoles by Knorr and Buchner in the late 19th century to the development of sophisticated synthetic methodologies, this document traces the scientific journey of these important molecules. It details key experimental protocols for the synthesis of pyrazole-3-carboxylic, pyrazole-4-carboxylic, and pyrazole-5-carboxylic acid isomers, and presents quantitative biological data for prominent derivatives. Furthermore, this guide illustrates the mechanism of action of celecoxib, a notable pyrazole-containing drug, through detailed signaling pathway diagrams, providing a deeper understanding of its anti-inflammatory and anticancer properties.

Discovery and Early History

The history of pyrazolecarboxylic acids is intrinsically linked to the initial discovery and synthesis of the pyrazole ring. The foundational work was laid by German chemist Ludwig Knorr in 1883, who, while attempting to synthesize quinoline derivatives, serendipitously discovered pyrazolone derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2][3][4][5] This reaction, now known as the Knorr pyrazole synthesis, became a fundamental method for constructing the pyrazole core.[1][2][5]

A few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent pyrazole ring.[6] Significantly, his method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, marking a crucial early milestone in the history of pyrazolecarboxylic acids themselves.[6] This demonstrated that pyrazoles bearing carboxylic acid functional groups were accessible from an early stage in the development of pyrazole chemistry.

The early 20th century saw further exploration of pyrazole chemistry, with various synthetic methods being developed for different substituted pyrazoles. The inherent stability and aromaticity of the pyrazole ring, coupled with the versatility of the carboxylic acid group as a synthetic handle, spurred interest in these compounds for various applications, most notably in the burgeoning field of medicinal chemistry.

Synthetic Methodologies

The synthesis of pyrazolecarboxylic acids can be broadly categorized based on the position of the carboxylic acid group on the pyrazole ring. Key historical and modern methods for the synthesis of pyrazole-3-carboxylic, pyrazole-4-carboxylic, and pyrazole-5-carboxylic acids are detailed below.

Synthesis of Pyrazole-3-carboxylic Acids and their Esters

One of the common strategies for the synthesis of pyrazole-3-carboxylic acid derivatives involves the cyclization of a β-ketoester or a related dicarbonyl compound with a hydrazine derivative.

This protocol describes a two-step synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.

Step 1: Synthesis of ethyl-2,4-dioxo-4-phenylbutanoate derivatives

-

In a suitable reaction vessel, dissolve a substituted acetophenone in diethyl oxalate.

-

Add sodium ethoxide to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by acidification and extraction to yield the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Cyclization with hydrazine hydrate

-

Prepare a suspension of the ethyl-2,4-dioxo-4-phenylbutanoate derivative in glacial acetic acid.

-

Add hydrazine hydrate to the suspension and reflux the mixture.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration.

-

The crude product can be purified by recrystallization to afford the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Synthesis of Pyrazole-4-carboxylic Acids and their Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, including pyrazoles, at the 4-position. The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid.

This protocol details the formylation of a pyrazole derivative at the C4 position.

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), cool dry dimethylformamide (DMF) to -10 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature at -10 °C. Stir the mixture until the viscous, white Vilsmeier reagent is formed.

-

Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole in dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at room temperature.

-

Increase the reaction temperature to 70 °C and stir for 24 hours.

-

After completion, quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

-

The aldehyde can be subsequently oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

Synthesis of Pyrazole-5-carboxylic Acids

Derivatives of pyrazole-5-carboxylic acid can be synthesized through various routes, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives, followed by oxidation.

This protocol describes the synthesis of pyrazole-5-carboxylic acid precursors and their conversion to the corresponding acids.

Step 1: Synthesis of 1-aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles

-

Condense a delta-unsaturated 1,3-diketoester with a 4-substituted arylhydrazine in a suitable solvent like ethanol with catalytic acid.

-

Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

-

After cooling, the product is isolated by filtration and can be purified by recrystallization.

Step 2: Oxidation to 5-acetyl (or benzoyl)-1-aryl-3-ethoxycarbonyl pyrazoles

-

Dissolve the styryl pyrazole derivative from Step 1 in a suitable solvent (e.g., acetone/water mixture).

-

Add potassium permanganate portion-wise while maintaining the temperature.

-

After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is worked up to isolate the 5-acetyl (or benzoyl) pyrazole derivative.

Step 3: Hydrolysis to the corresponding carboxylic acids

-

Hydrolyze the ester from Step 2 using standard basic hydrolysis conditions (e.g., NaOH in ethanol/water), followed by acidification to yield the desired 5-substituted-1-aryl-pyrazole-3-carboxylic acid.

Data Presentation: Biological Activities of Pyrazolecarboxylic Acid Derivatives

Pyrazolecarboxylic acids and their derivatives have demonstrated a wide range of biological activities. The following tables summarize quantitative data for some notable examples.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Cyclooxygenase (COX) Enzymes

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 15 | 375 | [7] |

| COX-2 | 0.04 | [7] | ||

| SC-558 | COX-1 | >1900 | >358,490 | [7] |

| COX-2 | 0.0053 | [7] | ||

| Phenylbutazone | COX-1 | Varies | ~1 (non-selective) | [7] |

| COX-2 | Varies | [7] | ||

| Compound 8b (Thymol-pyrazole hybrid) | COX-1 | 13.62 | 316 | [8] |

| COX-2 | 0.043 | [8] | ||

| Compound 8g (Thymol-pyrazole hybrid) | COX-1 | 12.08 | 268 | [8] |

| COX-2 | 0.045 | [8] |

Table 2: Inhibitory Activity of Pyrazole-based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 1 (Pyrazole-based Akt inhibitor) | Akt1 | 61 | [9] |

| Compound 7 (Pyrazolyl benzimidazole) | Aurora A | 28.9 | [9] |

| Aurora B | 2.2 | [9] | |

| Compound 24 (CDK1 inhibitor) | CDK1 | 2380 | [9] |

| Compound 25 (CDK1 inhibitor) | CDK1 | 1520 | [9] |

| Tozasertib (VX-680) | Aurora A | - | [10] |

| ENMD-2076 | Aurora A | - | [10] |

Signaling Pathways and Mechanisms of Action

A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. Its mechanism of action provides a clear illustration of how pyrazolecarboxylic acid derivatives can modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Action of Celecoxib

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5][11] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][11] By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[5]

Anticancer Mechanisms of Celecoxib

Beyond its anti-inflammatory properties, celecoxib has demonstrated anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][5]

Apoptosis Induction: Celecoxib can induce apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt signaling pathway.[2][5] It has been shown to directly inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream activator of Akt.[2] Inhibition of this pathway leads to the activation of pro-apoptotic proteins like caspases.[3]

Cell Cycle Arrest: Celecoxib can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often associated with the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins.[3]

Conclusion

From their historical roots in the late 19th century to their current prominence in medicinal chemistry, pyrazolecarboxylic acids have proven to be a versatile and valuable class of heterocyclic compounds. The development of diverse synthetic strategies has enabled the creation of a vast chemical space of derivatives with a wide array of biological activities. The example of celecoxib highlights the potential of these compounds to selectively target key enzymes and signaling pathways implicated in major human diseases. As our understanding of molecular biology deepens and synthetic methodologies continue to evolve, pyrazolecarboxylic acids are poised to remain a central scaffold in the discovery and development of novel therapeutics.

References

- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Methodological & Application

Synthesis of 1-Methyl-5-pyrazolecarboxylic Acid from 1-Methylpyrazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-methyl-5-pyrazolecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary application of this compound lies in its use as an intermediate for the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are significant in cancer research.[1] It also finds use in the formulation of organic pesticides.[2]

Reaction Scheme

The synthesis of this compound from 1-methylpyrazole is typically achieved through a deprotonation-carboxylation sequence. This involves the regioselective deprotonation of 1-methylpyrazole at the C5 position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid.[2]

Materials:

-

1-methyl-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)

-

Dry diethyl ether (Et₂O)

-

Dry carbon dioxide (CO₂) gas or dry ice

-

Concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Ice

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Pentane or Hexane for washing

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a gas inlet for an inert atmosphere. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.

-

Initial Solution: To the flask, add 1-methyl-1H-pyrazole (1.0 eq) and dry diethyl ether. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of n-butyllithium in hexane (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for approximately 30 minutes. Alternatively, the reaction mixture can be slowly transferred via cannula to a flask containing a large excess of crushed dry ice.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water. Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅ or CaCl₂) to a constant weight.

Data Summary

The following table summarizes the quantitative data from a representative synthesis.[2]

| Parameter | Value |

| Starting Material | 1-methyl-1H-pyrazole |

| Moles of Starting Material | 609 mmol |

| Reagent | n-Butyllithium in hexane (2.6 M) |

| Moles of Reagent | 670 mmol (1.1 eq) |

| Solvent | Dry diethyl ether |

| Solvent Volume | 600 ml |

| Reaction Temperature | -78 °C |

| Reaction Time (post-addition) | 1 hour |

| Quenching Agent | Dry Carbon Dioxide |

| Product Weight | 35.3 g |

| Yield | 45.4% |

| Melting Point | 221-222 °C[2] |

¹H NMR Data (400MHz, DMSO-d₆): δ 13.31 (1H, bs), 7.50 (1H, d), 6.81 (1H, d), 4.07 (3H, s).[2]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Figure 2: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Dry diethyl ether is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

The reaction should be carried out using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Quenching of the reaction and acidification are exothermic and should be performed slowly and with cooling.

This protocol provides a reliable method for the synthesis of this compound. The moderate yield is typical for this type of reaction, and the product is generally obtained with high purity after simple precipitation and washing. For researchers in drug discovery, this compound serves as a key starting material for the development of novel therapeutics.

References

Application Notes and Protocols for the Preparation of 1-Methyl-5-pyrazolecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-5-pyrazolecarboxylic acid is a valuable heterocyclic building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a pyrazole ring with both methyl and carboxylic acid functional groups, allows for diverse chemical modifications, making it a key component in the synthesis of complex target molecules, including Aryl hydrocarbon receptor (AhR) antagonists for cancer research.[3] This document provides detailed protocols for two common synthetic routes to obtain this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented: direct carboxylation of 1-methyl-1H-pyrazole and saponification of a corresponding ester.

Method A: Direct Carboxylation of 1-Methyl-1H-pyrazole

This protocol details the synthesis of this compound via the direct carboxylation of 1-methyl-1H-pyrazole using n-butyllithium and carbon dioxide.[1][4]

Materials:

-

1-Methyl-1H-pyrazole

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)

-

Dry carbon dioxide (gas or solid pellets)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ice

Procedure:

-

Dissolve 1-methyl-1H-pyrazole in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.[1][4]

-